An In-Depth Technical Guide to 2-(4-aminophenoxy)-N-cyclopropylacetamide: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 2-(4-aminophenoxy)-N-cyclopropylacetamide: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-aminophenoxy)-N-cyclopropylacetamide, a molecule of interest in medicinal chemistry and drug discovery. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and foundational chemical principles to predict its chemical and physical properties, outline a plausible synthetic route, and discuss its potential biological significance. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.
Chemical Structure and Identification
2-(4-aminophenoxy)-N-cyclopropylacetamide possesses a unique combination of a primary aromatic amine, an ether linkage, and a cyclopropyl amide moiety. This distinct architecture suggests potential for diverse biological activities and warrants further investigation.
Molecular Structure:
Caption: Chemical structure of 2-(4-aminophenoxy)-N-cyclopropylacetamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-aminophenoxy)-N-cyclopropylacetamide | IUPAC Nomenclature[1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Calculated |
| Molecular Weight | 206.24 g/mol | Calculated |
| CAS Number | Not available |
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following properties for 2-(4-aminophenoxy)-N-cyclopropylacetamide are predicted based on its structural components.
Aromatic amines are typically high-boiling liquids or low-melting solids.[2][3] Ethers are generally colorless, volatile liquids with characteristic odors.[4] The presence of both an amine and an amide group suggests the potential for hydrogen bonding, which would influence its boiling point and solubility. Primary and secondary amines can engage in intermolecular hydrogen bonding, leading to higher boiling points compared to alkanes of similar molecular weight.[5][6]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Physical State | Solid | The presence of polar functional groups and potential for hydrogen bonding likely results in a solid state at room temperature. |
| Melting Point | Moderately high | Aromatic amines and amides tend to have higher melting points.[2][3] |
| Boiling Point | High | The ability to form hydrogen bonds via the amine and amide N-H groups would lead to a relatively high boiling point.[5][6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The aromatic ring and cyclopropyl group are hydrophobic, while the amine, ether, and amide groups can participate in hydrogen bonding, suggesting limited water solubility. Ethers and amines of low molecular weight show some water solubility.[5][7][8] |
| pKa (amine) | ~4-5 | The electron-withdrawing effect of the phenoxyacetamide group is expected to decrease the basicity of the aniline nitrogen. |
| LogP | Moderate | The combination of hydrophilic (amine, ether, amide) and lipophilic (aromatic ring, cyclopropyl) moieties suggests a balanced lipophilicity. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide can be envisioned through a two-step process starting from commercially available 2-(4-aminophenoxy)acetic acid. This approach involves the formation of an amide bond, a fundamental transformation in organic synthesis.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Activation of 2-(4-aminophenoxy)acetic acid
The initial step involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved through various methods, with the formation of an acyl chloride or the use of coupling agents being common strategies.[9][10]
Step 2: Amide Bond Formation
The activated carboxylic acid derivative is then reacted with cyclopropylamine to form the desired amide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard amidation reactions and would require optimization for this specific substrate.[9]
-
Activation: To a solution of 2-(4-aminophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride (1.2 eq) or a carbodiimide like EDC (1.2 eq) in the presence of an activator like HOBt (1.2 eq).[10] The reaction is typically stirred at room temperature for 1-2 hours or until activation is complete, as monitored by TLC.
-
Amidation: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of the activated carboxylic acid to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-aminophenoxy)-N-cyclopropylacetamide.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of the protons.[11][12]
-
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene ring will likely appear as a set of multiplets in this region. The protons ortho and meta to the amino and ether groups will have distinct chemical shifts.
-
Methylene Protons (-O-CH₂-C=O, δ ~4.5 ppm): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet.
-
Amine Protons (-NH₂, δ ~3.5-4.5 ppm, broad): The two protons of the primary amine will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.
-
Amide Proton (-NH-, δ ~7.5-8.5 ppm, broad): The proton on the amide nitrogen is expected to be a broad singlet or a doublet if coupled to the cyclopropyl methine proton.
-
Cyclopropyl Protons (δ 0.5-1.0 ppm and δ 2.5-3.0 ppm): The protons of the cyclopropyl ring are magnetically non-equivalent and will likely appear as complex multiplets in the upfield region of the spectrum.[13][14][15][16] The methine proton will be further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate in this downfield region.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will show distinct signals in this range.
-
Methylene Carbon (-O-CH₂-C=O, δ ~65-75 ppm): The carbon of the methylene group will appear in this region.
-
Cyclopropyl Carbons (δ ~15-30 ppm): The carbons of the cyclopropyl ring will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[17][18][19][20][21]
-
N-H Stretching (Amine and Amide, 3200-3500 cm⁻¹): Two bands for the primary amine (symmetric and asymmetric stretching) and one band for the secondary amide are expected in this region.[22]
-
C-H Stretching (Aromatic and Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.
-
C=O Stretching (Amide I band, 1630-1680 cm⁻¹): A strong absorption band in this region is characteristic of the amide carbonyl group.[23][24]
-
N-H Bending (Amide II band, 1515-1570 cm⁻¹): This band arises from the N-H bending vibration of the secondary amide.[23][24]
-
C-O Stretching (Ether, 1200-1300 cm⁻¹): A strong band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether is expected.[25]
-
C-N Stretching (1000-1250 cm⁻¹): This absorption is also expected.
Mass Spectrometry
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.[26][27] The presence of the aminophenoxy and cyclopropyl groups will lead to a characteristic fragmentation pattern that can be used for structural confirmation.
Biological and Pharmacological Profile (Potential)
While no specific biological activity has been reported for 2-(4-aminophenoxy)-N-cyclopropylacetamide, the presence of the cyclopropyl and aminophenoxy moieties suggests potential for pharmacological relevance.
-
Cyclopropyl Group in Medicinal Chemistry: The cyclopropyl group is a valuable structural motif in drug design. Its rigid nature can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[28][29][30] It can also improve metabolic stability and other pharmacokinetic properties.[30]
-
Aminophenoxy Scaffolds: Compounds containing the aminophenoxy scaffold have been explored for various therapeutic applications, including as precursors for dual-acting agents.[31]
-
Potential as Enzyme Inhibitors or Receptor Ligands: The combination of a hydrogen bond donor (amine, amide), a hydrogen bond acceptor (carbonyl, ether oxygen), and a rigid hydrophobic group (cyclopropyl) suggests that this molecule could interact with biological macromolecules such as enzymes or receptors.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(4-aminophenoxy)-N-cyclopropylacetamide. Aromatic amines can be toxic and may be absorbed through the skin.[2][5][32]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
2-(4-aminophenoxy)-N-cyclopropylacetamide is a compound with a unique structural framework that holds promise for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed, albeit largely predictive, overview of its chemical structure, physicochemical properties, a viable synthetic route, and potential spectroscopic characteristics. The insights presented here are intended to serve as a valuable starting point for researchers interested in synthesizing and exploring the biological and pharmacological properties of this and related molecules. The development of novel therapeutics often begins with the exploration of such unique chemical entities, and further research into 2-(4-aminophenoxy)-N-cyclopropylacetamide is warranted.
References
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020, April 24). ACS Earth and Space Chemistry. Retrieved from [Link]
- CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Retrieved from [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013, January 20). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014, August 15). PubMed. Retrieved from [Link]
-
Physical and Chemical Properties of Ether - BYJU'S. Retrieved from [Link]
-
Physical and Chemical Properties of Ethers | CK-12 Foundation. (2026, January 6). Retrieved from [Link]
-
15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024, October 16). Retrieved from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI. Retrieved from [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013, February 15). PubMed. Retrieved from [Link]
-
IUPAC - List Details - SRS | US EPA. Retrieved from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Retrieved from [Link]
-
1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]
-
Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Retrieved from [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham E-Theses. Retrieved from [Link]
-
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]
-
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 26). Retrieved from [Link]
-
NMR Chemical Shifts. Retrieved from [Link]
-
Physical and Chemical Properties of Ethers - GeeksforGeeks. (2022, April 28). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]
-
Aromatic Amines - Unacademy. Retrieved from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Retrieved from [Link]
-
(PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ResearchGate. (2013, July 31). Retrieved from [Link]
-
(PDF) On NH NMR Chemical Shifts, Part I - ResearchGate. (2016, April 27). Retrieved from [Link]
-
Physical Properties of Amines - BYJU'S. Retrieved from [Link]
-
Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. - ResearchGate. Retrieved from [Link]
-
10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. Retrieved from [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 30). Retrieved from [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Retrieved from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents.
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
Aromatic Compounds vs Ethers: Chemical Inertness Analysis - Patsnap Eureka. (2026, March 5). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. Aromatic Amines [unacademy.com]
- 4. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spcmc.ac.in [spcmc.ac.in]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. longdom.org [longdom.org]
- 29. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]

